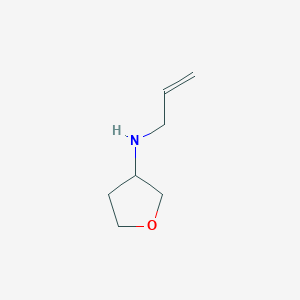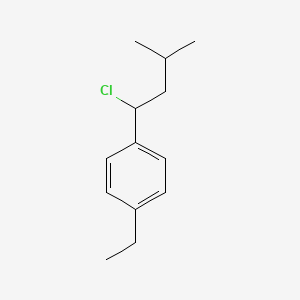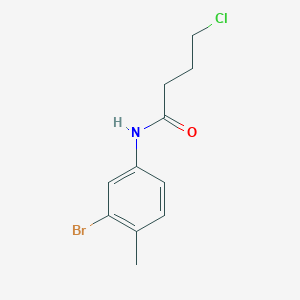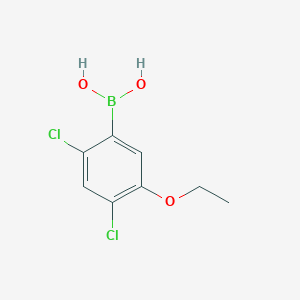
(2,4-Dichloro-5-ethoxyphenyl)boronic acid
Vue d'ensemble
Description
“(2,4-Dichloro-5-ethoxyphenyl)boronic acid” is a type of organoboron compound. Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Synthesis Analysis
Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, are often involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . The synthesis of boronic acids generally involves the reaction of organometallic compounds with a boron reagent .Molecular Structure Analysis
The molecular formula of “(2,4-Dichloro-5-ethoxyphenyl)boronic acid” is C7H7BCl2O3 . The exact molecular weight is 220.84600 .Chemical Reactions Analysis
Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, are known for their involvement in Suzuki-Miyaura coupling reactions . They can also participate in selective hydroxylation to phenols .Applications De Recherche Scientifique
-
Suzuki–Miyaura Coupling in Organic Chemistry
- Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds in organic synthesis .
- The method involves the reaction of a boronic acid with a halide or pseudo-halide using a palladium catalyst .
- The reaction is mild, functional group tolerant, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .
-
Boronic Acid-Based Dynamic Click Chemistry
- Boronic acid-mediated cis-diol conjugation is a well-studied reaction in dynamic click chemistry .
- This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- The mechanism of reversible kinetics of this chemistry and its applications in various fields are currently being studied .
-
Sensing Applications
-
Medicinal Chemistry
-
Material Chemistry
-
Biomedical Devices
-
Fluorescent Sensors
-
Chemical Biology
- Boronic acids are used in chemical biology, particularly in the study of carbohydrate recognition .
- They can form reversible covalent bonds with diols, which allows for their use in studying biological systems .
- This has potential applications in understanding biological processes and developing new therapeutics .
-
Supramolecular Chemistry
Safety And Hazards
Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Orientations Futures
Propriétés
IUPAC Name |
(2,4-dichloro-5-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BCl2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOCDCNPFIXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681683 | |
| Record name | (2,4-Dichloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-5-ethoxyphenyl)boronic acid | |
CAS RN |
915200-81-6 | |
| Record name | (2,4-Dichloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



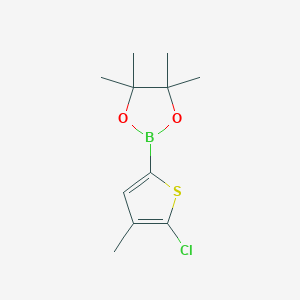
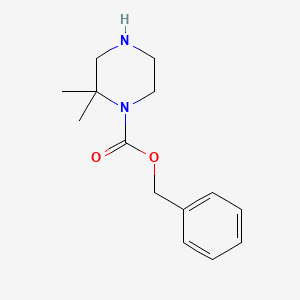
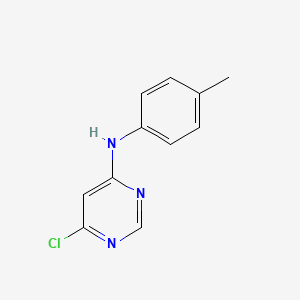
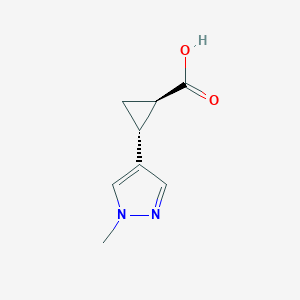
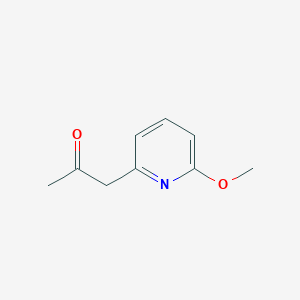
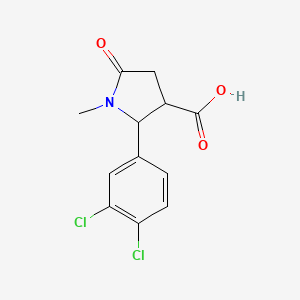
![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)
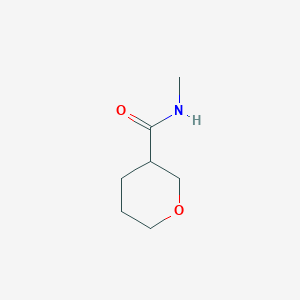
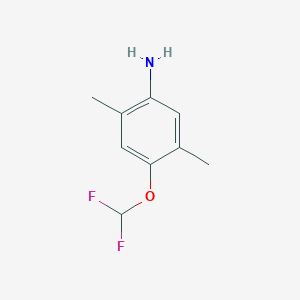
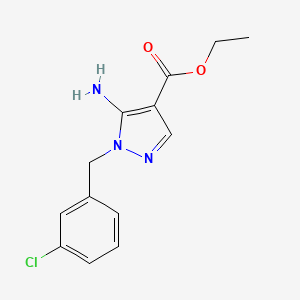
![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
